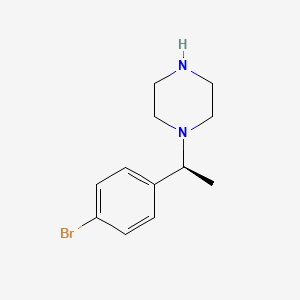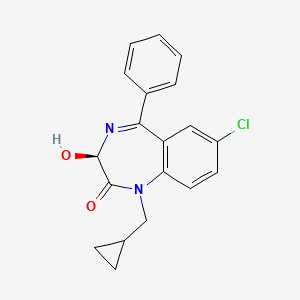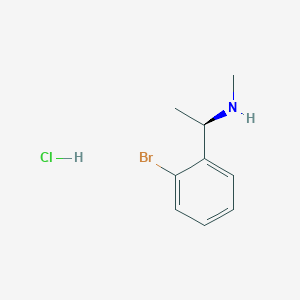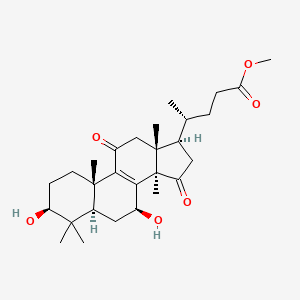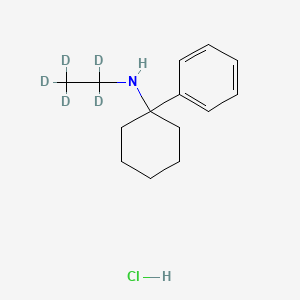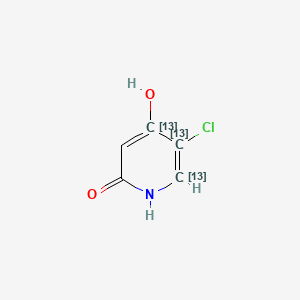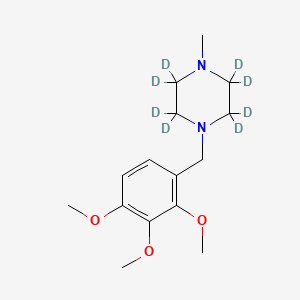
N-Methyl Trimetazidine-d8 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Trimetazidine-d8 Dihydrochloride is a stable isotope-labeled compound with the molecular formula C15H18D8Cl2N2O3 and a molecular weight of 361.33 . It is a derivative of Trimetazidine, a piperazine compound known for its use in the treatment of stable angina pectoris . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications.
Métodos De Preparación
The synthesis of N-Methyl Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. The synthetic route typically includes the following steps:
Methylation: The addition of a methyl group to the nitrogen atom in the piperazine ring.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve large-scale deuteration and methylation processes under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
N-Methyl Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form ketopiperazine derivatives.
Substitution: The compound can undergo N-formylation, N-acetylation, or N-methylation at the piperazine ring.
Demethylation: The trimethoxybenzyl moiety can be demethylated at different positions to form desmethyltrimetazidine derivatives.
Common reagents used in these reactions include oxidizing agents, formylating agents, acetylating agents, and methylating agents. The major products formed from these reactions are ketopiperazine, N-formyltrimetazidine, N-acetyltrimetazidine, and desmethyltrimetazidine derivatives .
Aplicaciones Científicas De Investigación
N-Methyl Trimetazidine-d8 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of N-Methyl Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It is believed to inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long-chain fatty acid β-oxidation while preserving glucose metabolism in the myocardium . This shift in energy substrate utilization helps prevent the acidic conditions that exacerbate ischemic injury, thereby improving cardiac function .
Comparación Con Compuestos Similares
N-Methyl Trimetazidine-d8 Dihydrochloride can be compared with other similar compounds, such as:
Trimetazidine: The parent compound, used for the treatment of stable angina pectoris.
N-Formyltrimetazidine: A derivative formed through N-formylation.
N-Acetyltrimetazidine: A derivative formed through N-acetylation.
Desmethyltrimetazidine: Derivatives formed through demethylation at different positions.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications involving tracer studies and analytical techniques .
Propiedades
Fórmula molecular |
C15H24N2O3 |
|---|---|
Peso molecular |
288.41 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2 |
Clave InChI |
SQQDLCAQLUXIPC-UFBJYANTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H] |
SMILES canónico |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)



